molecular formula C20H25N3O4 B10886872 [4-(Pyridin-2-ylmethyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone

[4-(Pyridin-2-ylmethyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone

Cat. No.: B10886872
M. Wt: 371.4 g/mol
InChI Key: VTQFLJFZQZZBQT-UHFFFAOYSA-N
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Description

4-(2-PYRIDYLMETHYL)PIPERAZINOMETHANONE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a piperazine ring substituted with a pyridylmethyl group and a trimethoxyphenylmethanone moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-PYRIDYLMETHYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the pyridylmethyl and trimethoxyphenylmethanone groups. Common synthetic routes include:

    Nucleophilic Substitution: The piperazine ring can be synthesized through nucleophilic substitution reactions involving appropriate halogenated precursors.

    Condensation Reactions: The pyridylmethyl group is introduced via condensation reactions with pyridine derivatives.

    Acylation: The final step involves the acylation of the piperazine derivative with 3,4,5-trimethoxybenzoyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(2-PYRIDYLMETHYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(2-PYRIDYLMETHYL)PIPERAZINOMETHANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2-PYRIDYLMETHYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with cellular receptors to induce therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-PYRIDYLMETHYL)PIPERAZINOMETHANONE: shares similarities with other piperazine derivatives and trimethoxyphenyl compounds.

    Piperazine Derivatives: Compounds like 1-(2-pyridylmethyl)piperazine and 1-(3,4,5-trimethoxybenzyl)piperazine.

    Trimethoxyphenyl Compounds: Compounds such as 3,4,5-trimethoxybenzaldehyde and 3,4,5-trimethoxybenzoic acid.

Uniqueness

The uniqueness of 4-(2-PYRIDYLMETHYL)PIPERAZINOMETHANONE lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity

Properties

Molecular Formula

C20H25N3O4

Molecular Weight

371.4 g/mol

IUPAC Name

[4-(pyridin-2-ylmethyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C20H25N3O4/c1-25-17-12-15(13-18(26-2)19(17)27-3)20(24)23-10-8-22(9-11-23)14-16-6-4-5-7-21-16/h4-7,12-13H,8-11,14H2,1-3H3

InChI Key

VTQFLJFZQZZBQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CC=CC=N3

Origin of Product

United States

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